molecular formula C13H19NO B13290188 2-methoxy-N-(2-methylcyclopentyl)aniline

2-methoxy-N-(2-methylcyclopentyl)aniline

Cat. No.: B13290188
M. Wt: 205.30 g/mol
InChI Key: LWZSLMIGUPANGS-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group and the benzene ring is substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylcyclopentyl)aniline typically involves the reaction of 2-methoxyaniline with 2-methylcyclopentyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-(2-methylcyclopentyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(2-methylcyclopentyl)aniline is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-methoxy-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C13H19NO/c1-10-6-5-8-11(10)14-12-7-3-4-9-13(12)15-2/h3-4,7,9-11,14H,5-6,8H2,1-2H3

InChI Key

LWZSLMIGUPANGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC=CC=C2OC

Origin of Product

United States

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